

## Application Notes and Protocols for In Vivo Experimental Use of GR 113808

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Compound of Interest		
Compound Name:	GR 113808	
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## Introduction

**GR 113808** is a potent and highly selective antagonist of the serotonin 5-HT4 receptor. Its utility in preclinical research is significant for elucidating the physiological and pathological roles of the 5-HT4 receptor in various systems. These application notes provide detailed protocols for two common in vivo experimental models where **GR 113808** is employed: a high-fat dietinduced obesity model in mice and an ethanol consumption model in rats.

## **Mechanism of Action**

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[1][2]

**GR 113808** acts as a competitive antagonist at the 5-HT4 receptor, blocking the binding of serotonin and other agonists, thereby inhibiting the downstream signaling cascade.[3] Interestingly, some evidence suggests that the 5-HT4 receptor can also signal through a G-protein-independent pathway involving the activation of Src tyrosine kinase.[1][4][5] **GR 113808** 



has been shown to prevent agonist-induced Src phosphorylation, indicating its ability to block this alternative signaling pathway as well.[3]

## **Signaling Pathway Diagram**

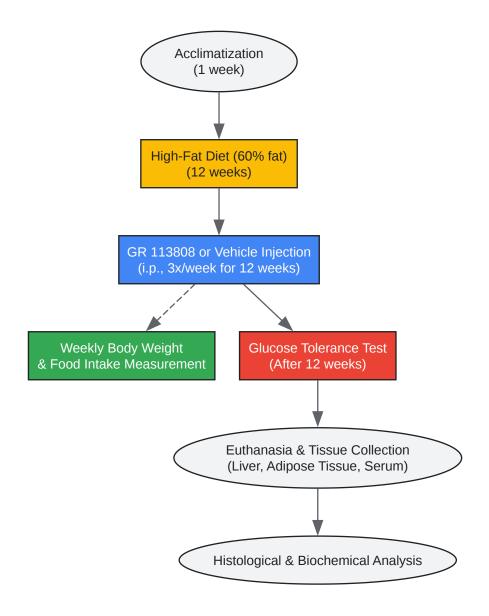
Caption: 5-HT4 receptor signaling pathways.

# In Vivo Experimental Protocols High-Fat Diet-Induced Obesity and Metabolic Syndrome in Mice

This protocol details the use of **GR 113808** to investigate the role of the 5-HT4 receptor in the development of obesity, fatty liver, and insulin resistance in a diet-induced mouse model.[6][7] [8]

**Experimental Workflow Diagram** 





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Caption: High-fat diet experimental workflow.

#### Materials

- Male C57BL/6J mice (6 weeks old)[7]
- High-fat diet (HFD; 60% kcal from fat)[7]
- Standard chow diet (SCD; 10% kcal from fat)[7]
- GR 113808



- Dimethyl sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS)
- Standard laboratory equipment for animal housing, injections, and sample collection.

#### Protocol

- Acclimatization: House male C57BL/6J mice individually in a temperature- and lightcontrolled environment for one week with ad libitum access to standard chow and water.
- Diet Induction: After acclimatization, divide the mice into two main groups: one receiving the HFD and the other continuing on the SCD. The HFD is administered for 12 weeks to induce obesity and metabolic changes.[7]
- GR 113808 Preparation:
  - Prepare a stock solution of **GR 113808** by dissolving it in DMSO at a concentration of 20 mg/ml.[7] This stock solution can be stored at -20°C.
  - On the day of injection, dilute the stock solution 1:100 with sterile PBS.[7]
- Treatment:
  - Within the HFD group, create a treatment group that receives GR 113808 and a control group that receives a vehicle (a 1:100 dilution of DMSO in PBS).
  - Administer GR 113808 via intraperitoneal (i.p.) injection at a dosage of 1 mg/kg/week. This
    is typically administered as three separate injections per week (e.g., on Monday,
    Wednesday, and Friday).[7]
- · Monitoring:
  - Measure the body weight of each mouse weekly.[7]
  - Monitor food intake every 12 hours by weighing the remaining food.
- Outcome Assessment:



- Glucose Tolerance Test (GTT): After 12 weeks of treatment, perform a GTT to assess insulin sensitivity.
- Tissue Collection: At the end of the 12-week period, euthanize the mice and collect blood for serum analysis (e.g., cytokines, lipids). Harvest and weigh the liver and white adipose tissue (WAT).[7]
- Histological and Biochemical Analysis: A portion of the liver and WAT can be fixed for histological examination (e.g., H&E staining for lipid droplet visualization). The remaining tissue can be used for biochemical assays, such as measuring hepatic triglyceride levels and gene expression analysis.[7]

#### **Quantitative Data Summary**

Parameter	Control (SCD)	High-Fat Diet (HFD) + Vehicle	High-Fat Diet (HFD) + GR 113808
Body Weight Gain (g) after 12 weeks	~10.5 g	~20.5 g	Significantly reduced compared to HFD + Vehicle
Liver Weight	Normal	Increased	Significantly reduced compared to HFD + Vehicle
Adipose Tissue Weight	Normal	Increased	Significantly reduced compared to HFD + Vehicle
Serum Inflammatory Cytokines (TNF-α, IL- 1β, IL-6)	Baseline	Elevated	Significantly reduced compared to HFD + Vehicle[7]
Hepatic Triglycerides	Baseline	Elevated	Significantly reduced compared to HFD + Vehicle[7]

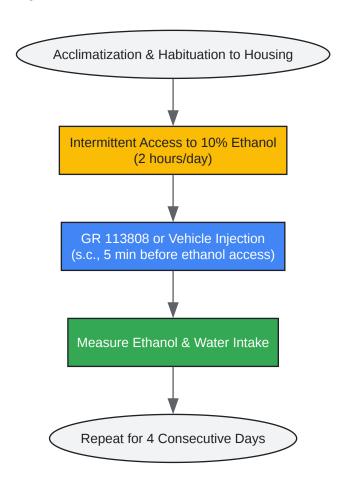
Note: The values presented are approximate and may vary between studies. The key finding is the significant attenuation of HFD-induced metabolic changes with **GR 113808** treatment.



## **Ethanol Consumption in Alcohol-Preferring Rats**

This protocol describes the use of **GR 113808** to investigate the role of the 5-HT4 receptor in modulating voluntary ethanol intake in a rat model of alcoholism.[9]

**Experimental Workflow Diagram** 



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Caption: Ethanol consumption experimental workflow.

#### Materials

- Alcohol-preferring rats (e.g., Sardinian p-rats or Wistar rats with a history of high ethanol consumption)
- Ethanol (200 proof)
- Saccharin (optional, for sweetened solutions)



#### GR 113808

- Sterile saline (0.9% NaCl)
- Standard laboratory equipment for animal housing, injections, and fluid intake measurement.

#### Protocol

- Animal Model and Acclimatization:
  - Use a strain of alcohol-preferring rats.
  - Individually house the rats and allow them to acclimatize to the housing conditions.[10]
  - Habituate the rats to an intermittent access two-bottle choice procedure, where they have access to one bottle of 10% (v/v) ethanol and one bottle of water for a limited period each day (e.g., 2 hours).[9][11] The ethanol solution can be sweetened with saccharin to encourage initial consumption.[12]

#### GR 113808 Preparation:

Dissolve GR 113808 in sterile saline to the desired concentrations for injection.

#### Treatment:

- Divide the rats into groups that will receive different doses of GR 113808 (e.g., 1, 3, and 10 mg/kg) and a control group that will receive saline vehicle.
- Administer the assigned treatment via subcutaneous (s.c.) injection 5 minutes before the daily ethanol access period.[9]
- Continue this treatment regimen for 4 consecutive days.
- Measurement of Ethanol Intake:
  - During the 2-hour access period, measure the volume of the 10% ethanol solution and water consumed by each rat.



Calculate the ethanol intake in g/kg of body weight.

#### Quantitative Data Summary

Treatment Group	Dose (mg/kg, s.c.)	Ethanol Intake (g/kg/2h) - Water Sated Rats
Vehicle	-	Baseline consumption
GR 113808	1	Significantly reduced
GR 113808	3	Significantly reduced
GR 113808	10	Significantly reduced

Note: **GR 113808** has been shown to significantly reduce volitional ethanol intake in a dose-dependent manner in alcohol-preferring rats.[9] The effect is reported to be stable over the 4-day administration period.

## Conclusion

**GR 113808** is a valuable pharmacological tool for investigating the in vivo functions of the 5-HT4 receptor. The detailed protocols provided here for a high-fat diet-induced obesity model in mice and an ethanol consumption model in rats serve as a comprehensive guide for researchers. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the 5-HT4 receptor in metabolic and neuropsychiatric disorders.

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